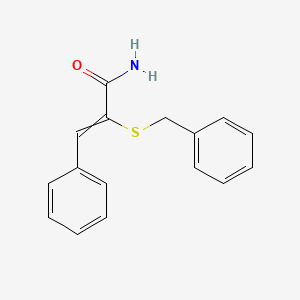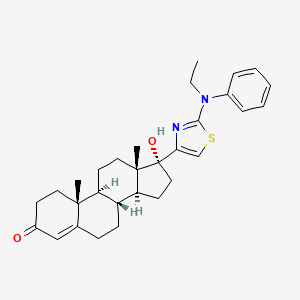
17-beta-(2-(N-Ethylanilino)-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-beta-(2-(N-Ethylanilino)-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one is a synthetic steroidal compound It is structurally characterized by the presence of a thiazole ring attached to the steroid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 17-beta-(2-(N-Ethylanilino)-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one involves multiple steps, starting from a suitable steroid precursor. The general synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring is introduced through a cyclization reaction involving a suitable thioamide and a haloketone.
Attachment to the Steroid Backbone: The thiazole ring is then attached to the steroid backbone through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, and distillation to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
17-beta-(2-(N-Ethylanilino)-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 17-alpha position can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions to modify the steroid backbone.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Formation of 17-keto derivatives.
Reduction: Formation of reduced steroid derivatives.
Substitution: Formation of substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
17-beta-(2-(N-Ethylanilino)-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex steroidal compounds.
Biology: Studied for its effects on steroid hormone receptors and pathways.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of hormone-related disorders.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical studies.
Wirkmechanismus
The mechanism of action of 17-beta-(2-(N-Ethylanilino)-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one involves its interaction with steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to changes in gene expression and cellular responses, making it a potential candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 17-beta-(2-(N-Methylanilino)-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one
- 17-beta-(2-(N-Propylanilino)-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one
Uniqueness
17-beta-(2-(N-Ethylanilino)-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one is unique due to its specific substitution pattern on the thiazole ring, which can influence its binding affinity and selectivity for steroid hormone receptors. This uniqueness makes it a valuable compound for studying the structure-activity relationships of steroidal compounds and for developing targeted therapeutic agents.
Eigenschaften
CAS-Nummer |
96371-61-8 |
|---|---|
Molekularformel |
C30H38N2O2S |
Molekulargewicht |
490.7 g/mol |
IUPAC-Name |
(8R,9S,10R,13S,14S,17R)-17-[2-(N-ethylanilino)-1,3-thiazol-4-yl]-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H38N2O2S/c1-4-32(21-8-6-5-7-9-21)27-31-26(19-35-27)30(34)17-14-25-23-11-10-20-18-22(33)12-15-28(20,2)24(23)13-16-29(25,30)3/h5-9,18-19,23-25,34H,4,10-17H2,1-3H3/t23-,24+,25+,28+,29+,30+/m1/s1 |
InChI-Schlüssel |
AASGQFIASZZQJG-WUDNVTLISA-N |
Isomerische SMILES |
CCN(C1=CC=CC=C1)C2=NC(=CS2)[C@]3(CC[C@@H]4[C@@]3(CC[C@H]5[C@H]4CCC6=CC(=O)CC[C@]56C)C)O |
Kanonische SMILES |
CCN(C1=CC=CC=C1)C2=NC(=CS2)C3(CCC4C3(CCC5C4CCC6=CC(=O)CCC56C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


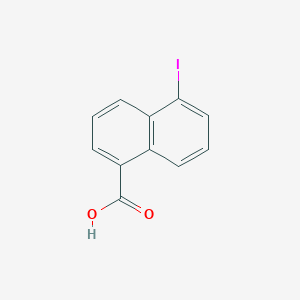
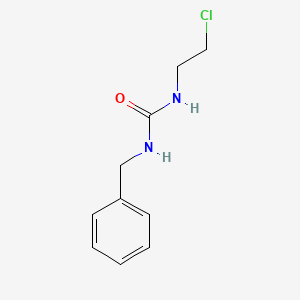
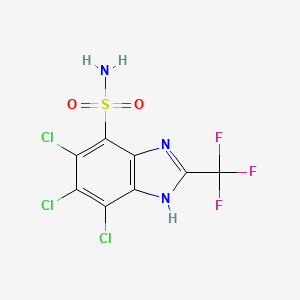
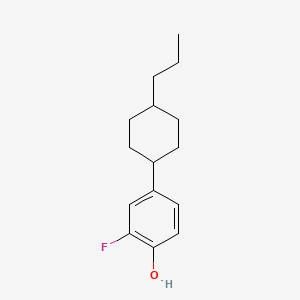
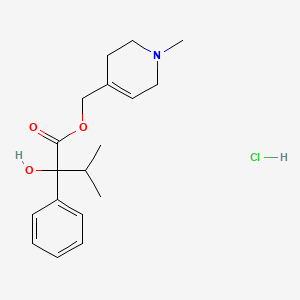
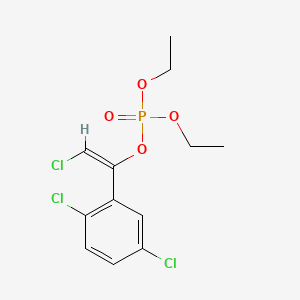
![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethylphenyl]-](/img/structure/B13784748.png)
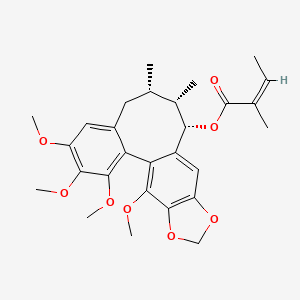
![2-[(1,3-Benzothiazol-2-yl)oxy]ethan-1-ol](/img/structure/B13784772.png)



![Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B13784784.png)
